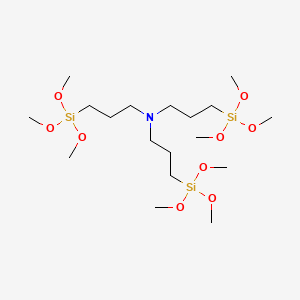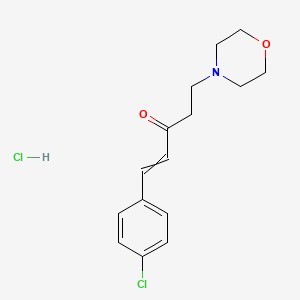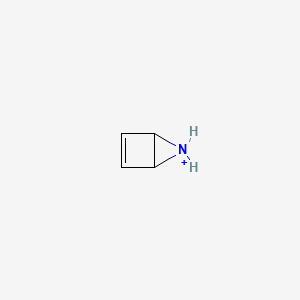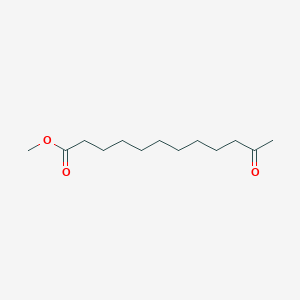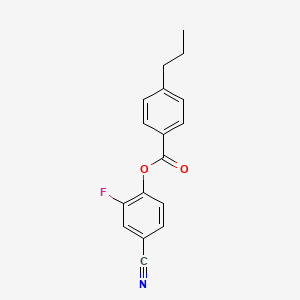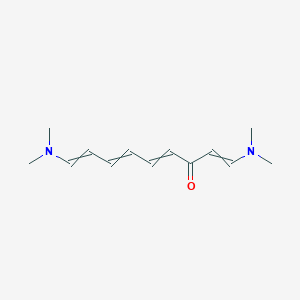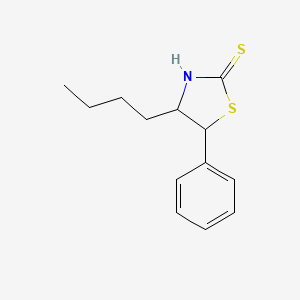
2-(Diethoxymethyl)-2-ethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethoxymethyl)-2-ethyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a diethoxymethyl group and an ethyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-2-ethyloxirane can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)-2-ethyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, aldehydes, carboxylic acids, and various substituted oxiranes .
Scientific Research Applications
2-(Diethoxymethyl)-2-ethyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)-2-ethyloxirane involves the interaction of the oxirane ring with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and nucleic acids. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Diethoxymethyl)furan: This compound has a similar diethoxymethyl group but differs in the ring structure, having a furan ring instead of an oxirane ring.
Diethyl 2-(diethoxymethyl)succinate: This compound contains a diethoxymethyl group attached to a succinate backbone.
Uniqueness
2-(Diethoxymethyl)-2-ethyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar compounds. The presence of both diethoxymethyl and ethyl groups further enhances its versatility in various chemical reactions .
Properties
CAS No. |
84062-66-8 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(diethoxymethyl)-2-ethyloxirane |
InChI |
InChI=1S/C9H18O3/c1-4-9(7-12-9)8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
DACVYFIQLGGGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CO1)C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
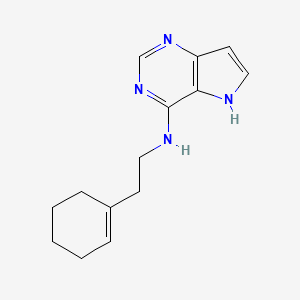
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
